(1-Bromopropan-2-yl)cyclopentane

Catalog No.
S3031892
CAS No.
82926-72-5
M.F
C8H15Br
M. Wt
191.112
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromopropan-2-yl)cyclopentane

CAS Number

82926-72-5

Product Name

(1-Bromopropan-2-yl)cyclopentane

IUPAC Name

1-bromopropan-2-ylcyclopentane

Molecular Formula

C8H15Br

Molecular Weight

191.112

InChI

InChI=1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3

InChI Key

KTSMVLMPHIFNMS-UHFFFAOYSA-N

SMILES

CC(CBr)C1CCCC1

Solubility

not available
  • Synthetic Precursor

    The presence of a bromine (Br) atom makes (1-Bromopropan-2-yl)cyclopentane a potential precursor for various organic compounds. Bromine can be readily substituted with other functional groups through nucleophilic substitution reactions, a fundamental process in organic synthesis . Depending on the reaction conditions, the bromine could be replaced with a hydroxyl group (OH), amine (NH2), or other functionalities, allowing researchers to create new molecules with different properties.

  • Organic Building Block

    The cyclopentane ring and the branched three-carbon chain (propan-2-yl) provide a unique carbon skeleton that can be incorporated into more complex molecules. Researchers might utilize (1-Bromopropan-2-yl)cyclopentane as a building block in the synthesis of pharmaceuticals, materials, or other functional organic compounds.

There is limited information readily available on (1-Bromopropan-2-yl)cyclopentane. Its origin is likely through synthetic chemistry, but specific details about its production or natural occurrence are not documented in scientific literature searches []. Due to the lack of widespread research, its significance in scientific research is currently unclear.


Molecular Structure Analysis

(1-Bromopropan-2-yl)cyclopentane consists of a cyclopentane ring (five-membered carbon ring) with a bromine (Br) atom and a 2-propyl group (isopropyl group) attached to the same carbon atom within the ring. The two methyl groups of the isopropyl group are adjacent to the cyclopentane ring.


Chemical Reactions Analysis

  • Substitution reaction: The bromine atom, being a good leaving group, could be readily substituted by other nucleophiles (electron-donating species) through an SN1 or SN2 mechanism. For example, a reaction with sodium hydroxide (NaOH) could yield the corresponding alcohol:

C₈H₁₅Br + NaOH -> C₈H₁₆OH + NaBr (Eq. 1)

  • Elimination reaction: Depending on the reaction conditions, the molecule could undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is lost, leading to the formation of an alkene with a double bond between the carbons that held the Br and the H.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature due to its moderate molecular weight.
  • Melting point and boiling point: Expected to be in the range of typical organic liquids, potentially between -50°C and 200°C.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and benzene due to the non-polar nature of the hydrocarbon chain.
  • Stability: The C-Br bond is generally stable, but the molecule could react with strong oxidizing agents or strong bases.

There is no documented information regarding the mechanism of action of (1-Bromopropan-2-yl)cyclopentane in biological systems.

  • Potential irritant: Similar to other alkyl bromides, (1-Bromopropan-2-yl)cyclopentane could be an irritant to the skin, eyes, and respiratory system.
  • Suspected carcinogen: Organic bromides can be suspected carcinogens.

XLogP3

4

Dates

Modify: 2023-08-17

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